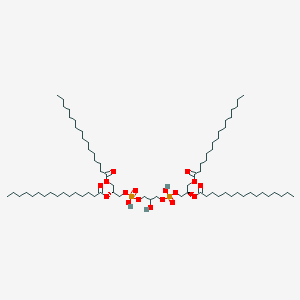

Tetrahexadecanoyl cardiolipin

説明

特性

分子式 |

C73H142O17P2 |

|---|---|

分子量 |

1353.8 g/mol |

IUPAC名 |

[(2R)-3-[[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C73H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82)/t68-,69-/m1/s1 |

InChIキー |

GRTNLBQYBYZCCM-ULKDXPJMSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |

物理的記述 |

Solid |

製品の起源 |

United States |

Biosynthesis and Remodeling Pathways of Cardiolipin

De Novo Biosynthesis of Cardiolipin (B10847521) in Mitochondria

The de novo synthesis of cardiolipin occurs in the inner mitochondrial membrane through a series of enzymatic reactions. researchgate.netresearchgate.net

The biosynthesis of cardiolipin begins with phosphatidic acid (PA), a central precursor for many phospholipids (B1166683). researchgate.net PA is transported to the inner mitochondrial membrane where it undergoes a series of conversions:

Phosphatidic Acid (PA) to CDP-Diacylglycerol (CDP-DAG): The initial step is the conversion of PA to cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG). researchgate.netresearchgate.net In mammals, this reaction is catalyzed by the enzyme TAMM41. researchgate.net

CDP-DAG to Phosphatidylglycerophosphate (PGP): The enzyme phosphatidylglycerol phosphate (B84403) synthase (PGS1) then catalyzes the transfer of a phosphatidyl group from CDP-DAG to glycerol-3-phosphate, forming phosphatidylglycerophosphate (PGP). researchgate.netresearchgate.net

PGP to Phosphatidylglycerol (PG): Subsequently, the terminal phosphate group is removed from PGP by phosphatidylglycerolphosphate phosphatase (PTPMT1) to yield phosphatidylglycerol (PG). researchgate.netresearchgate.net

PG and CDP-DAG to Nascent Cardiolipin: The final step in de novo synthesis is catalyzed by cardiolipin synthase (CRLS1), which condenses a molecule of PG with another molecule of CDP-DAG to form nascent cardiolipin. researchgate.netresearchgate.net

Table 1: Key Enzymes in De Novo Cardiolipin Biosynthesis

| Enzyme | Precursor(s) | Product |

|---|---|---|

| TAMM41 | Phosphatidic Acid (PA), CTP | CDP-Diacylglycerol (CDP-DAG) |

| Phosphatidylglycerol Phosphate Synthase (PGS1) | CDP-DAG, Glycerol-3-Phosphate | Phosphatidylglycerophosphate (PGP) |

| Phosphatidylglycerolphosphate Phosphatase (PTPMT1) | Phosphatidylglycerophosphate (PGP) | Phosphatidylglycerol (PG) |

| Cardiolipin Synthase (CRLS1) | Phosphatidylglycerol (PG), CDP-DAG | Nascent Cardiolipin |

The enzymes involved in the de novo biosynthesis of cardiolipin are strategically located within the mitochondria to facilitate the pathway. embopress.orgnih.gov The entire process is localized to the inner mitochondrial membrane. researchgate.netsmpdb.ca Specifically, the enzymes TAMM41, PGS1, PTPMT1, and CRLS1 are all associated with the inner mitochondrial membrane, with their active sites facing the mitochondrial matrix. embopress.orgresearchgate.netnih.govnih.gov This localization ensures the efficient production of cardiolipin at its primary site of function. embopress.org

Cardiolipin Remodeling and Acyl Chain Maturation

Following its de novo synthesis, nascent cardiolipin undergoes a crucial remodeling process to achieve its mature and functionally optimal acyl chain composition. nih.govresearchgate.net This process involves cycles of deacylation and reacylation. nih.gov

The first step in cardiolipin remodeling is the deacylation of nascent cardiolipin to form monolysocardiolipin (MLCL). researchgate.netresearchgate.net This reaction is catalyzed by phospholipases, which hydrolyze an acyl chain from the cardiolipin molecule. researchgate.net Several phospholipases have been implicated in this process, including calcium-independent phospholipase A2 (iPLA2). researchgate.netbiorxiv.orgresearchgate.net While the specific iPLA2 responsible for this step in mammals has not been definitively identified, studies have shown that iPLA2 activity is involved in cardiolipin deacylation. researchgate.netpnas.org

Once MLCL is formed, it is reacylated to form mature cardiolipin. researchgate.net One of the key enzymes in this reacylation step is monolysocardiolipin acyltransferase (MLCL AT). wikipedia.orgportlandpress.com MLCL AT-1, encoded by the HADHA gene, is a mitochondrial acyltransferase that catalyzes the transfer of a fatty acyl group from an acyl-CoA molecule to MLCL. researchgate.netwikipedia.org This enzyme shows a preference for certain fatty acyl-CoAs, typically utilizing linoleoyl-CoA. wikipedia.org The activity of MLCL AT is crucial for maintaining the appropriate levels and acyl chain composition of cardiolipin. nih.govnih.gov

Another critical enzyme in cardiolipin remodeling is Tafazzin (TAZ), a transacylase encoded by the TAZ gene. nih.govwikipedia.org Tafazzin catalyzes the transfer of an acyl chain from a donor phospholipid, such as phosphatidylcholine (PC), to MLCL in a single step, a process known as transacylation. nih.govwikipedia.orgnih.gov This mechanism differs from the deacylation-reacylation cycle as it does not require a free acyl-CoA. pnas.org

Tafazzin exhibits specificity for the acyl chains it transfers, with a preference for linoleic acid. nih.govnih.gov This specificity is a key factor in determining the final acyl chain composition of mature cardiolipin, which in many mammalian tissues is enriched in tetralinoleoyl cardiolipin. wikipedia.orgwikipedia.org The function of Tafazzin is essential for maintaining mitochondrial structure and function. nih.govmdpi.com

Table 2: Key Enzymes in Cardiolipin Remodeling

| Enzyme | Function | Mechanism | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Phospholipase A2 (iPLA2) | Deacylation | Hydrolysis | Nascent Cardiolipin | Monolysocardiolipin (MLCL) |

| Monolysocardiolipin Acyltransferase (MLCL AT-1) | Re-acylation | Acyl-CoA dependent acylation | MLCL, Acyl-CoA | Mature Cardiolipin |

| Tafazzin (TAZ) | Re-acylation | Transacylation | MLCL, Phosphatidylcholine (PC) | Mature Cardiolipin, Lysophosphatidylcholine (LPC) |

Regulation of Acyl Chain Composition and Saturation in Specific Cardiolipin Species

The final acyl chain composition of cardiolipin, including the formation of saturated species like tetrahexadecanoyl cardiolipin, is a result of a highly regulated two-step process: de novo synthesis followed by extensive remodeling. nih.govnih.gov

De Novo Synthesis: A Lack of Specificity

The initial synthesis of cardiolipin in the inner mitochondrial membrane does not exhibit a strong preference for specific fatty acyl chains. hmdb.ca The enzyme cardiolipin synthase (CLS), which catalyzes the final step of condensing phosphatidylglycerol (PG) with cytidine diphosphate-diacylglycerol (CDP-DAG), shows little selectivity for the acyl chains present on these precursor molecules. hmdb.caresearchgate.net This results in a "nascent" cardiolipin pool with a diverse and often saturated acyl chain composition, which can include tetrahexadecanoyl cardiolipin. researchgate.netbiorxiv.org

The Crucial Role of Remodeling

The tissue-specific and highly unsaturated nature of mature cardiolipin is primarily achieved through a process called remodeling. nih.govnih.gov This process involves the deacylation of nascent cardiolipin to form monolysocardiolipin (MLCL), followed by reacylation with specific fatty acids. nih.gov

Several key enzymes are involved in this remodeling process:

Phospholipases: In yeast, the lipase (B570770) Cld1p initiates remodeling by removing an acyl chain from cardiolipin to produce MLCL. nih.govmolbiolcell.org In mammals, the specific phospholipase A2 (iPLA2) responsible for this initial step is not yet definitively identified. researchgate.netbiorxiv.org

Tafazzin (TAZ): This is a key transacylase that transfers an acyl chain from a donor phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), to MLCL to form a remodeled cardiolipin. nih.govmolbiolcell.org Tafazzin exhibits a preference for unsaturated acyl chains, particularly linoleic acid (18:2), which is why it is the predominant fatty acid in mature cardiolipin in many tissues. nih.govbiorxiv.org Mutations in the TAZ gene lead to Barth syndrome, a condition characterized by altered cardiolipin composition and mitochondrial dysfunction. nih.govresearchgate.net

Monolysocardiolipin Acyltransferase 1 (MLCLAT1/LCLAT1) and Acyl-CoA:Lysocardiolipin Acyltransferase-1 (ALCAT1): Unlike tafazzin, these enzymes utilize acyl-CoAs as the acyl donors for the reacylation of MLCL. nih.govportlandpress.com LCLAT1 can use a broad range of fatty acyl-CoAs, including both unsaturated and saturated ones like oleoyl-CoA. portlandpress.com ALCAT1 is also involved in cardiolipin remodeling and its activity can influence the final acyl chain composition. researchgate.net

The balance of activity of these remodeling enzymes, coupled with the availability of different fatty acyl-CoAs and donor phospholipids, ultimately dictates the final acyl chain profile of cardiolipin. Conditions that favor the use of saturated fatty acids by MLCLAT1 or ALCAT1, or a decrease in tafazzin's activity, could potentially lead to an accumulation of more saturated cardiolipin species like tetrahexadecanoyl cardiolipin. For instance, in yeast grown under low oxygen conditions, there is an accumulation of saturated fatty acids, leading to the formation of unremodeled, saturated cardiolipin. biorxiv.org

Genetic and Molecular Regulation of Cardiolipin Synthesis and Remodeling Pathways

The synthesis and remodeling of cardiolipin are under tight genetic and molecular control, ensuring that the appropriate amount and composition of this critical phospholipid are maintained to meet the cell's metabolic demands.

Genetic Regulation:

A number of genes have been identified that are crucial for the biosynthesis and remodeling of cardiolipin. In yeast, a model organism for studying these pathways, synthetic genetic array analysis has identified numerous genetic interactors of prohibitins (GEP genes) that are required for cell survival in their absence. semanticscholar.orgresearchgate.net Several of these GEP genes are directly involved in cardiolipin metabolism:

CRD1/CLS1: This gene encodes cardiolipin synthase, the enzyme responsible for the final step of de novo cardiolipin synthesis. nih.govnih.gov

TAZ1: The yeast homolog of the human TAZ gene, it encodes the tafazzin transacylase essential for cardiolipin remodeling. nih.govmolbiolcell.org

CLD1: This gene encodes the cardiolipin-specific lipase that initiates the remodeling process by deacylating newly synthesized cardiolipin. nih.govnih.gov

PGS1: Encodes phosphatidylglycerolphosphate synthase, which catalyzes the first committed step in cardiolipin biosynthesis. nih.gov

GEP4: This gene's product is responsible for the dephosphorylation of phosphatidylglycerolphosphate (PGP) to phosphatidylglycerol (PG). nih.gov

UPS1 and GEP1: These genes encode proteins that regulate the levels of both cardiolipin and phosphatidylethanolamine in mitochondria, highlighting a coordinated control of phospholipid homeostasis. semanticscholar.orgrupress.org

In mammals, the genetic landscape is more complex, with additional enzymes like MLCLAT1 and ALCAT1 playing roles in remodeling. researchgate.netportlandpress.com Mutations in genes such as TAZ are directly linked to human diseases like Barth syndrome, underscoring the critical importance of proper genetic regulation of cardiolipin metabolism. nih.gov Furthermore, genes like PTPMT1, which encodes a mitochondrial protein tyrosine phosphatase, are essential for dephosphorylating PGP to PG, a crucial step in the cardiolipin biosynthetic pathway. oup.com

Molecular Regulation:

The expression and activity of the enzymes involved in cardiolipin metabolism are also regulated at the molecular level, often in response to the cell's energetic state.

Transcriptional Control: The expression of the CLD1 gene in yeast is highly regulated. Its transcription is repressed during logarithmic growth and significantly upregulated during the stationary phase or under respiratory conditions, such as growth on non-fermentable carbon sources. nih.gov This regulation is linked to the cell's respiratory activity and is controlled by transcription factor complexes like Hap2/3/4/5, which are known to activate the expression of respiratory genes. nih.gov

Metabolic Feedback: The process of cardiolipin remodeling appears to be linked to the mitochondrial membrane potential. Dissipation of the membrane potential has been shown to stimulate cardiolipin remodeling, suggesting a feedback mechanism that connects the composition of cardiolipin to the functional state of the oxidative phosphorylation system. molbiolcell.org

Substrate Availability: The local availability of different fatty acyl-CoAs and donor phospholipids within the mitochondrial membranes directly influences the acyl chain composition of remodeled cardiolipin. The substrate specificities of the various acyltransferases and transacylases play a pivotal role in determining which fatty acids are incorporated. nih.govportlandpress.com

In Vitro and In Vivo Models for Studying Cardiolipin Metabolism

A variety of model systems are employed to investigate the complex pathways of cardiolipin biosynthesis and remodeling, each offering unique advantages for dissecting the molecular mechanisms involved.

In Vitro Models:

Liposomes: Artificial lipid vesicles, or liposomes, containing cardiolipin are a valuable tool for studying the interactions between proteins and the inner mitochondrial membrane in a controlled environment. nih.gov Researchers can manipulate the lipid composition of these liposomes to investigate the specific requirements for enzyme activity and protein binding. For example, purified tafazzin has been studied in liposomes to determine its acyl chain specificity. nih.gov Nanodisks, which are nanoscale, soluble-reconstituted lipoprotein particles, offer an alternative model membrane system where both leaflets of the lipid bilayer are accessible for studying ligand interactions. researchgate.net

Isolated Mitochondria: Mitochondria isolated from various tissues and cell types provide a more physiologically relevant system for studying cardiolipin metabolism. These preparations contain the entire enzymatic machinery for both synthesis and remodeling, allowing for the investigation of the complete pathways. researchgate.net

Cell Culture Systems: Cultured cells, such as human renal proximal tubule epithelial cells (RPTEC) or the human brain glioblastoma U-87 MG cell line, are used to study the effects of various stimuli, like hypoxia/reoxygenation or the addition of exogenous cardiolipin and cytochrome c, on cardiolipin metabolism and mitochondrial function. mdpi.comresearchgate.net These models allow for the investigation of cellular responses in a controlled setting.

In Vivo Models:

Yeast (Saccharomyces cerevisiae): Yeast has been an invaluable model organism for dissecting the fundamental steps of cardiolipin biosynthesis and remodeling. nih.gov Its genetic tractability has allowed for the identification and characterization of many of the key genes and enzymes involved in these pathways. nih.govsemanticscholar.org Yeast models lacking remodeling enzymes have been instrumental in understanding the importance of this process, especially under conditions of lipid saturation. biorxiv.org

Mouse Models: Various mouse models have been developed to study the role of altered cardiolipin metabolism in disease. nih.gov These include tafazzin knockdown mice, which serve as a model for Barth syndrome, and mice with a knockout of cardiolipin synthase, which develop features of metabolic-associated steatohepatitis (MASH). nih.govelifesciences.org These models allow for the investigation of the systemic effects of altered cardiolipin metabolism. Studies in mice have also revealed sex-specific differences in cardiolipin metabolism in the brain during development. csic.es

Zebrafish (Danio rerio): The zebrafish is another powerful vertebrate model for studying development and disease. A knockout of the ptpmt1 gene in zebrafish has been shown to disrupt cardiolipin metabolism and lead to neurodevelopmental abnormalities, highlighting the crucial role of this pathway in proper development. oup.com

Animal Models of Disease: Animal models of various diseases, such as spinal cord injury and Alzheimer's disease, are used to investigate the role of cardiolipin alterations in the pathology of these conditions. mdpi.commdpi.com

These diverse in vitro and in vivo models, from simple lipid bilayers to complex mammalian systems, provide a powerful toolkit for researchers to unravel the intricate mechanisms governing the metabolism of cardiolipin and its specific molecular species, including tetrahexadecanoyl cardiolipin.

Molecular Mechanisms of Tetrahexadecanoyl Cardiolipin and Its Analogues in Mitochondrial Function

Role in Mitochondrial Membrane Organization and Dynamics

Inner Mitochondrial Membrane (IMM) Structural Integrity and Curvature

Studies using coarse-grained molecular dynamics simulations have shown that membranes containing cardiolipin (B10847521) exhibit higher spontaneous curvature and lower bending rigidity compared to those without it. biorxiv.org This inherent ability to promote curvature is fundamental to the complex architecture of the IMM. embopress.org The mechanical properties of the IMM are finely tuned by its lipid composition, and cardiolipin plays a specific role in buffering the membrane against the loss of curvature. embopress.orgresearchgate.net

Cristae Biogenesis and Maintenance

The invaginations of the inner mitochondrial membrane, known as cristae, are fundamental to the primary function of mitochondria: ATP production. mdpi.comembopress.org Tetrahexadecanoyl cardiolipin is a key player in the formation and maintenance of these structures. mdpi.comembopress.org The ability of cardiolipin to induce membrane curvature is a driving force in the biogenesis of cristae. nih.govmdpi.com

The organization of cristae is a complex process involving the interplay of proteins and lipids. nih.gov The Mitochondrial Contact Site and Cristae Organizing System (MICOS) complex, along with ATP synthase dimers, is essential for shaping cristae. mdpi.comreactome.org Cardiolipin is known to stabilize these protein complexes, thereby promoting the formation of cristae. mdpi.com Specifically, the MICOS complex subunit MIC27 directly interacts with cardiolipin, an interaction necessary for its assembly into the larger complex. frontiersin.org Furthermore, cardiolipin is concentrated at the tips of the cristae, where it helps to stabilize the sharp curves and supports the dimerization of ATP synthase, which is also crucial for cristae morphology. mdpi.comnih.gov

Experimental models have demonstrated the importance of cardiolipin in cristae formation. In vesicles with a lipid composition mimicking the IMM, the introduction of a local proton flow, similar to what occurs during oxidative phosphorylation, triggers the formation of cristae-like invaginations, a process dependent on the presence of cardiolipin. mdpi.com

Mitochondrial Fusion and Fission Processes (e.g., DRP1, Opa1 interactions)

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. ill.fr Tetrahexadecanoyl cardiolipin and its analogues are intimately involved in regulating these processes through their interactions with key proteins. mdpi.comsemanticscholar.org

Mitochondrial fusion is mediated by proteins such as Mitofusins (Mfn1 and Mfn2) in the outer mitochondrial membrane and Optic atrophy 1 (Opa1) in the inner membrane. frontiersin.orgnih.gov Cardiolipin is critical for the function of Opa1. semanticscholar.orgnih.gov The interaction of Opa1 with cardiolipin stimulates its GTPase activity, which is essential for inner membrane fusion. semanticscholar.org Studies have shown that the fusion of liposomes containing Opa1 is dependent on the presence and concentration of cardiolipin. semanticscholar.orgnih.gov

Mitochondrial fission, the division of mitochondria, is primarily mediated by the Dynamin-related protein 1 (Drp1). nih.govnih.gov Drp1 is recruited from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondrion. frontiersin.org Cardiolipin plays a crucial role in the recruitment and activation of Drp1. nih.govplos.org Drp1 preferentially interacts with membranes containing cardiolipin over other anionic lipids, and this interaction is essential for stimulating its GTPase activity. semanticscholar.orgplos.org

The table below summarizes the key proteins involved in mitochondrial dynamics and their interaction with cardiolipin.

| Process | Key Protein | Role of Cardiolipin | References |

| Fusion | Opa1 | Stimulates GTPase activity, essential for inner membrane fusion. frontiersin.orgsemanticscholar.org | semanticscholar.org, frontiersin.org, nih.gov |

| Fission | DRP1 | Promotes recruitment to the mitochondrial membrane and stimulates GTPase activity. semanticscholar.orgplos.org | plos.org, semanticscholar.org, nih.gov |

Interactions with Mitochondrial Protein Complexes and Enzymes

Cardiolipin's role extends beyond membrane structure to direct interactions with protein complexes embedded within the inner mitochondrial membrane, significantly impacting their assembly, stability, and function. nih.govnih.gov

Respiratory Chain Supercomplexes (OXPHOS Complex I, III, IV) Assembly and Stabilization

The protein complexes of the electron transport chain (ETC) – Complexes I, III, and IV – assemble into larger structures known as respiratory chain supercomplexes or respirasomes. rsc.orgwjgnet.com This organization is thought to enhance the efficiency of electron transfer and reduce the production of reactive oxygen species. wjgnet.com Tetrahexadecanoyl cardiolipin is a critical factor in the assembly and stabilization of these supercomplexes. rsc.orgd-nb.infonih.gov

Cardiolipin acts as a "glue," mediating the interactions between the individual complexes. rsc.orgnih.gov Molecular dynamics simulations have revealed that cardiolipin is enriched at the interfaces between complexes within the supercomplex structure. rsc.org It has been shown that a lack of cardiolipin leads to the destabilization of supercomplexes containing Complexes III and IV. wjgnet.comnih.gov Studies in yeast have demonstrated that at intermediate levels of cardiolipin, a mixture of individual complexes and supercomplexes exists, highlighting the dose-dependent role of cardiolipin in supercomplex formation. nih.gov The remodeling of cardiolipin's acyl chains is also influenced by the high concentration of these protein complexes, suggesting a reciprocal relationship where protein crowding drives cardiolipin remodeling to better accommodate and stabilize the packed protein environment. embopress.org

The table below details the impact of cardiolipin on respiratory chain supercomplexes.

| Supercomplex Component | Effect of Cardiolipin | Research Findings | References |

| Complex I, III, IV (Respirasome) | Assembly and Stabilization | Cardiolipin is essential for the formation and stability of the respirasome. wjgnet.comd-nb.info | d-nb.info, wjgnet.com |

| Complex III and IV | Stabilization | Lack of cardiolipin leads to the destabilization of the supercomplex formed by these two complexes. nih.govnih.gov | nih.gov, nih.gov |

Adenosine Triphosphate (ATP) Synthase Oligomerization and Proton Channeling

ATP synthase (Complex V) is responsible for the final step of oxidative phosphorylation, synthesizing ATP from ADP and inorganic phosphate (B84403). pnas.org This enzyme forms dimers and higher-order oligomers, which are crucial for the formation of cristae. nih.govnih.gov Tetrahexadecanoyl cardiolipin plays a significant role in the oligomerization of ATP synthase and in the process of proton channeling. nih.govnih.gov

Cardiolipin is critical for the formation and stability of ATP synthase dimers and their assembly into rows along the highly curved ridges of the cristae. mdpi.comnih.govnih.gov Studies have shown that in the absence of cardiolipin, the density of ATP synthase at the cristae is reduced, and the organized rows of dimers are less extensive. nih.govnih.gov This suggests that cardiolipin promotes the ribbon-like assembly of ATP synthase dimers. nih.govnih.gov

Furthermore, cardiolipin is thought to play a role in proton channeling. One hypothesis is that the phosphate headgroups of cardiolipin can trap protons near the entrance of the ATP synthase proton channel, thereby facilitating their delivery to the enzyme. nih.govmdpi.com This "proton-trapping" function would enhance the efficiency of ATP synthesis. mdpi.com Recent studies have also shown that cardiolipin can bind specifically to the stator of the ATP synthase, potentially sealing the Fo unit against proton leakage and playing a functional role in proton translocation. elifesciences.org The presence of cardiolipin has been shown to increase the hydration of the proton half-channels within the ATP synthase, which could facilitate proton transport. mdpi.com

Mitochondrial Protein Translocases (IMM and OMM) Biogenesis and Activity

Cardiolipin (CL), including its saturated form tetrahexadecanoyl cardiolipin, is a signature phospholipid of mitochondria, playing a critical role in the biogenesis and activity of protein translocases in both the inner (IMM) and outer mitochondrial membranes (OMM). researchgate.netplos.org A significant portion of cardiolipin is found in the outer membrane, where it influences the assembly and stability of protein import machinery. researchgate.net

Studies in yeast models and human cells have revealed that cardiolipin is essential for the proper functioning of the preprotein translocases of the OMM. researchgate.netplos.org Mitochondria lacking normal cardiolipin levels or composition exhibit impaired biogenesis of outer membrane proteins, particularly β-barrel proteins. researchgate.net This suggests a direct role for cardiolipin in the sorting and assembly of proteins at the OMM. The translocase of the outer membrane (TOM) complex and the sorting and assembly machinery (SAM) complex show altered patterns in cardiolipin-deficient mitochondria, indicating that CL is important for their stability. researchgate.net

In the inner mitochondrial membrane, cardiolipin is indispensable for the stability and activity of various protein complexes, including the TIM23 complex, which is responsible for importing proteins into the mitochondrial matrix and inserting specific proteins into the IMM. frontiersin.org The soluble receptor domain of Tim50, a key component of the TIM23 complex, interacts with the membrane and the Tim23 channel in a cardiolipin-dependent manner. frontiersin.org This interaction, modulated directly by cardiolipin, is crucial for the initial stages of protein import and highlights the phospholipid's role in mediating specific receptor-channel associations within the TIM23 complex. frontiersin.org The phospholipid composition, particularly the presence of cardiolipin and phosphatidylethanolamine (B1630911) (PE), affects the stability and function of these translocases. Depletion of CL can lead to a reduction in the membrane potential, which in turn impairs the import of proteins across the IMM. ebi.ac.uk

Regulation of Ion Channels and Carrier Proteins (e.g., ADP/ATP Carrier, Mitochondrial Ca2+ Uniporter)

Cardiolipin is a crucial regulator of mitochondrial ion channels and carrier proteins, which are vital for cellular bioenergetics and signaling. Its unique structure and charge facilitate specific interactions that modulate the conformation and function of these transport proteins.

ADP/ATP Carrier (AAC): The adenine (B156593) nucleotide translocator (ANT), or ADP/ATP carrier (AAC), is a key protein in the inner mitochondrial membrane that exchanges cytosolic ADP for matrix-synthesized ATP. researchgate.netnih.gov Structural and functional studies have consistently shown that the AAC contains tightly bound cardiolipin molecules, typically three per monomer. nih.govnih.gov These interactions are evolutionarily conserved and are critical for the carrier's stability and transport mechanism. nih.govnih.gov The binding of cardiolipin is highly specific, and other mitochondrial lipids cannot structurally or functionally replace it. nih.gov Molecular dynamics simulations and thermostability assays indicate that cardiolipin affects the structure and stability of the AAC. nih.gov The carrier cycles between a cytoplasmic-open (c-state) and a matrix-open (m-state), and cardiolipin molecules are thought to be essential for stabilizing these different conformations, effectively acting as a cofactor in the transport cycle. nih.govnih.gov The interaction is primarily between the protein and the phosphate headgroup of cardiolipin. nih.gov

Mitochondrial Ca2+ Uniporter (MCU): The MCU complex is responsible for the uptake of Ca2+ into the mitochondrial matrix, a process that links cellular energy demands with mitochondrial ATP production. researchgate.net Cardiolipin is vital for the assembly and function of the MCU. researchgate.net Cryo-electron microscopy structures have revealed that MCU tetramers are stabilized by eight associated cardiolipin molecules. researchgate.net This structural role underscores the importance of cardiolipin in maintaining the integrity of the uniporter complex, thereby regulating mitochondrial calcium signaling.

The table below summarizes the key carrier proteins and ion channels regulated by cardiolipin.

Table 1: Cardiolipin-Regulated Mitochondrial Carrier Proteins and Ion Channels| Protein/Channel | Function | Role of Cardiolipin |

|---|---|---|

| ADP/ATP Carrier (AAC/ANT) | Exchanges mitochondrial ATP for cytosolic ADP. researchgate.netnih.gov | Binds tightly (3 molecules per monomer), essential for structural stability and conformational changes during the transport cycle. nih.govnih.gov |

| Mitochondrial Ca2+ Uniporter (MCU) | Mediates Ca2+ uptake into the mitochondrial matrix. researchgate.net | Stabilizes the tetrameric structure of the MCU complex, crucial for its assembly and function. researchgate.net |

Modulation of Enzyme Activity (e.g., Cytochrome c, SIRT5, Mitochondrial Creatine Kinase)

Cardiolipin plays a significant role in modulating the activity of several mitochondrial enzymes, primarily through direct binding that influences their conformation and localization.

Cytochrome c: This small heme protein functions as an electron carrier in the respiratory chain and also plays a pivotal role in apoptosis. modelseed.org In its respiratory function, cytochrome c shuttles electrons between Complex III and Complex IV. This process is facilitated by its interaction with the inner mitochondrial membrane, which is rich in cardiolipin. The interaction is largely electrostatic, but the acyl chain composition of cardiolipin also plays a role. creative-proteomics.com Upon apoptotic stimuli, the interaction between cytochrome c and cardiolipin can become stronger, leading to a conformational change in the protein that endows it with peroxidase activity. modelseed.org This cytochrome c-cardiolipin peroxidase complex catalyzes the oxidation of cardiolipin itself, a key step in mitochondrial membrane permeabilization and the release of pro-apoptotic factors. modelseed.org The degree of unsaturation of the cardiolipin acyl chains can influence the binding affinity of cytochrome c. creative-proteomics.com

Mitochondrial Creatine Kinase (MtCK): MtCK is crucial for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain. scienceopen.com It is located in the mitochondrial intermembrane space, where it functionally couples ATP production via oxidative phosphorylation to the phosphocreatine (B42189) circuit. nih.gov The octameric form of MtCK binds with high affinity to the inner mitochondrial membrane, an interaction mediated primarily by cardiolipin. nih.govnih.gov This binding is not merely for anchoring; it also induces the segregation and clustering of cardiolipin into distinct domains within the membrane. nih.govjohnshopkins.edu This MtCK-induced formation of cardiolipin-rich domains could be important for organizing mitochondrial contact sites and influencing processes like apoptosis and energy channeling. johnshopkins.edu The binding to cardiolipin also causes a conformational shift in MtCK, which may modulate its enzymatic activity and its interaction with other proteins like the ADP/ATP carrier and VDAC. nih.govnih.gov

Biophysical Studies of Cardiolipin-Protein and Cardiolipin-Membrane Interactions

Lipid-Protein Binding Thermodynamics and Kinetics

The interaction between cardiolipin and mitochondrial proteins is a complex process governed by thermodynamic and kinetic principles. These interactions range from non-specific electrostatic attractions to highly specific binding involving defined pockets on the protein surface. Native mass spectrometry and other biophysical techniques have been instrumental in quantifying these interactions.

The binding of cardiolipin to membrane proteins is often characterized by high affinity. For example, the human ABCB10 transporter, found in the inner mitochondrial membrane, binds cardiolipin with a significantly higher affinity than other phospholipids (B1166683). This specificity is crucial for the regulation of the protein's function.

Thermodynamic analysis reveals that lipid-protein binding events are driven by a combination of enthalpic and entropic contributions. Enthalpy-entropy compensation is a common phenomenon, where favorable changes in enthalpy are offset by unfavorable changes in entropy, or vice versa. For the E. coli ammonia (B1221849) channel (AmtB), a model for studying lipid-protein interactions, the binding of different lipids, including cardiolipin-like phosphatidylglycerol, showed distinct thermodynamic signatures. The length and saturation of the lipid acyl chains also contribute to the binding thermodynamics.

Kinetic studies, often performed using molecular dynamics simulations, provide insights into the residence time of lipids at protein binding sites. Regulatory lipids like cardiolipin often exhibit longer residence times compared to the more abundant "annular" lipids that simply form a solvent shell around the protein. This distinction between structural/regulatory lipids and annular lipids is fundamental to understanding how specific lipids modulate protein function.

Molecular Dynamics Simulations of Cardiolipin-Containing Bilayers

Molecular dynamics (MD) simulations have become a powerful tool for investigating the behavior of cardiolipin in lipid bilayers at an atomic level. These simulations provide detailed insights into how cardiolipin influences membrane structure, dynamics, and interactions with proteins.

MD studies of bilayers containing cardiolipin have shown that this unique lipid has a significant ordering effect on the hydrocarbon chains of neighboring lipids. This is attributed to its small, conformationally restricted headgroup and its four acyl chains. The presence of cardiolipin also affects the properties of the membrane-water interface. The two phosphate groups in its headgroup can lead to strong associations with counterions, which can screen the electrostatic repulsion between the negatively charged headgroups.

Comparative simulations of different cardiolipin species, such as those with varying acyl chain saturation, have been performed to understand how these differences translate to membrane properties. These in silico studies complement experimental findings and provide a molecular-level explanation for the observed biophysical phenomena.

Impact of Acyl Chain Saturation (e.g., Tetrahexadecanoyl vs. Tetralinoleoyl) on Membrane Properties and Protein Interactions

Protein Interactions: The acyl chain composition of cardiolipin is crucial for its interactions with mitochondrial proteins and the stability of respiratory supercomplexes. The vast majority of cardiolipin in mammalian heart and skeletal muscle is TLCL, which is considered optimal for the function of the electron transport chain. Alterations in this composition, such as an increase in saturation, are associated with mitochondrial dysfunction. stealthbt.com For instance, the interaction of cytochrome c with cardiolipin is influenced by the acyl chains. While the initial binding is electrostatic, the subsequent conformational changes that lead to peroxidase activity are dependent on the nature of the acyl chains. Studies have shown that the affinity of cytochrome c for cardiolipin increases with greater unsaturation. creative-proteomics.com However, an increase in acyl chain saturation may not directly influence the peroxidase function but could alter the interaction dynamics, potentially affecting downstream apoptotic signaling. creative-proteomics.com

The table below summarizes the key differences between tetrahexadecanoyl cardiolipin and tetralinoleoyl cardiolipin.

Table 2: Comparison of Tetrahexadecanoyl and Tetralinoleoyl Cardiolipin| Feature | Tetrahexadecanoyl Cardiolipin (THCL) | Tetralinoleoyl Cardiolipin (TLCL) |

|---|---|---|

| Acyl Chains | Four saturated 16:0 (palmitoyl) chains. ebi.ac.uk | Four unsaturated 18:2 (linoleoyl) chains. |

| Membrane Fluidity | Decreases fluidity, promotes a more ordered and thicker bilayer. | Increases fluidity, promotes a more disordered and thinner bilayer. |

| Protein Interaction | Altered binding characteristics compared to unsaturated forms. High levels of saturated CL can be detrimental. | Optimal for the function of many mitochondrial proteins, including respiratory chain complexes. Higher binding affinity for cytochrome c. creative-proteomics.com |

| Biological Relevance | Not the predominant form in most mammalian tissues. | The most abundant cardiolipin species in mammalian heart and muscle, crucial for optimal mitochondrial function. |

Role in Reactive Oxygen Species (ROS) Generation and Detoxification

Tetrahexadecanoyl cardiolipin, a specific molecular species of cardiolipin, plays a multifaceted and critical role in the mitochondrial processes of reactive oxygen species (ROS) generation and detoxification. Its unique structure and localization within the inner mitochondrial membrane position it as a key regulator of the electron transport chain (ETC) and its associated production of ROS, as well as a participant in antioxidant defense mechanisms.

The mitochondrial respiratory chain is a primary source of cellular ROS, which can cause damage to mitochondrial lipids, proteins, and DNA. wjgnet.com Cardiolipin, being located in the inner mitochondrial membrane, is particularly susceptible to oxidative damage by ROS. wjgnet.comstealthbt.commdpi.com This susceptibility is due to its high content of unsaturated fatty acids and its proximity to the ETC complexes, which are the main sites of ROS production. mdpi.comnih.gov

The interaction between cardiolipin and cytochrome c is a pivotal determinant in whether cytochrome c functions as an electron carrier in the respiratory chain or as a peroxidase involved in apoptosis. nih.govmdpi.com Under conditions of oxidative stress, the complex formed between cardiolipin and cytochrome c can exhibit peroxidase activity. mdpi.commdpi.comnih.gov This complex catalyzes the oxidation of cardiolipin itself, leading to the formation of cardiolipin hydroperoxides. nih.gov This process is considered a crucial step in the initiation of apoptosis. nih.gov The peroxidase activity of the cytochrome c/cardiolipin complex is significantly enhanced compared to that of free cytochrome c. nih.gov Studies have shown that monounsaturated tetraoleoyl-cardiolipin is more effective at inducing this peroxidase activity than saturated tetramyristoyl-cardiolipin. nih.gov

Mitochondrial-induced ROS production can promote the release of cytochrome c from the mitochondria through a two-step process. nih.gov The initial step involves the dissociation of cytochrome c from cardiolipin, which is followed by the permeabilization of the outer mitochondrial membrane. nih.gov Research has demonstrated a direct correlation between succinate-supported ROS production, the release of cytochrome c, and a concurrent loss of cardiolipin content in mitochondria. nih.gov

Furthermore, ROS can directly impact the activity of ETC complexes by damaging cardiolipin. nih.gov The loss of complex I activity due to ROS generation has been shown to be accompanied by a parallel loss of mitochondrial cardiolipin content. nih.gov Importantly, the addition of exogenous cardiolipin can almost completely restore the ROS-induced loss of complex I activity, highlighting the essential role of this phospholipid in maintaining ETC function. nih.gov

Conversely, cardiolipin is also implicated in antioxidant defense mechanisms. It is essential for the optimal functioning of several enzymes involved in mitochondrial bioenergetics, which can indirectly influence ROS levels. wjgnet.com Additionally, some studies suggest a role for cardiolipin in mitigating oxidative stress. For instance, the polyphenol polydatin (B1678980) has been shown to protect against iron-induced mitochondrial damage by preserving cardiolipin levels, which in turn improves ETC function and reduces ROS production. nih.gov

The table below summarizes the dual role of tetrahexadecanoyl cardiolipin and its analogues in ROS-related processes.

| Process | Role of Cardiolipin | Key Findings |

| ROS Generation | Forms a complex with cytochrome c, inducing peroxidase activity. mdpi.comnih.gov | The cardiolipin-cytochrome c complex catalyzes the peroxidation of cardiolipin, a key step in apoptosis. nih.gov |

| Monounsaturated cardiolipin is more effective in inducing peroxidase activity than saturated forms. nih.gov | ||

| Essential for the function of ETC complexes, which are major sites of ROS production. wjgnet.comnih.gov | ROS-induced damage to cardiolipin leads to decreased activity of ETC Complex I. nih.gov | |

| ROS Detoxification | Supports the function of antioxidant enzymes and the ETC, which can influence ROS levels. wjgnet.comresearchgate.net | Preservation of cardiolipin levels by antioxidants like polydatin can reduce mitochondrial ROS production. nih.gov |

| Dissociation from cytochrome c is a critical step in ROS-mediated apoptosis. nih.gov | ROS production leads to a correlated loss of cardiolipin and release of cytochrome c. nih.gov |

Analytical Methodologies for Tetrahexadecanoyl Cardiolipin Research

Lipid Extraction and Sample Preparation Techniques for Mitochondrial and Cellular Samples

The accurate analysis of tetrahexadecanoyl cardiolipin (B10847521) from biological sources such as mitochondrial and cellular samples is critically dependent on efficient and reliable lipid extraction and sample preparation. The primary goal of these initial steps is to isolate lipids from a complex mixture of proteins, carbohydrates, and other cellular components while minimizing degradation and preserving the native lipid profile.

Two of the most widely used and historically significant methods for lipid extraction are the Folch method and the Bligh and Dyer method . Both techniques employ a biphasic solvent system, typically composed of chloroform and methanol, to partition lipids from other macromolecules.

The Folch method involves homogenizing the tissue sample in a chloroform/methanol mixture (2:1, v/v). This creates a single-phase system that effectively solubilizes the lipids. Subsequent washing with an aqueous salt solution induces phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase containing non-lipid contaminants.

The Bligh and Dyer method is a modification of the Folch method that utilizes a smaller volume of solvent. It involves the initial addition of a chloroform/methanol/water mixture (1:2:0.8, v/v/v) to the sample, forming a single phase. After homogenization, further addition of chloroform and water leads to the formation of a biphasic system, with the lipids partitioned into the lower chloroform layer. This method is particularly suitable for samples with high water content.

A more contemporary approach, the methyl tert-butyl ether (MTBE) extraction method , has gained popularity due to its reduced toxicity and improved safety profile compared to methods using chloroform. In this procedure, methanol and MTBE are added to the sample, and phase separation is induced by the addition of water. The upper, lipid-containing MTBE phase is then easily collected.

Regardless of the chosen method, sample preparation often begins with the homogenization of tissues or the lysis of cells to ensure efficient lipid extraction. For mitochondrial samples, isolation of the organelle is a crucial first step to enrich the concentration of cardiolipins. Following extraction, the organic solvent containing the lipid extract is typically evaporated under a stream of nitrogen and the dried lipid residue is reconstituted in an appropriate solvent for subsequent analysis.

| Extraction Method | Principle | Typical Solvent System | Key Advantages |

| Folch Method | Biphasic solvent extraction and partitioning. | Chloroform/Methanol (2:1) | High lipid recovery. |

| Bligh and Dyer Method | Modified biphasic extraction with reduced solvent volume. | Chloroform/Methanol/Water | Suitable for samples with high water content. |

| MTBE Method | Biphasic extraction using a less toxic solvent. | Methyl tert-butyl ether/Methanol/Water | Improved safety profile. |

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) has become the cornerstone of lipidomics research, offering unparalleled sensitivity and specificity for the detailed analysis of complex lipid species like tetrahexadecanoyl cardiolipin.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HPLC-ESI-MS) for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of specific cardiolipin species. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the different lipid classes and molecular species within a complex lipid extract prior to their introduction into the mass spectrometer.

Reversed-phase chromatography is commonly employed for the separation of cardiolipin species based on the hydrophobicity of their fatty acyl chains. The use of electrospray ionization (ESI) allows for the gentle ionization of the cardiolipin molecules, typically forming doubly charged anions [M-2H]2- in negative ion mode.

Tandem mass spectrometry (MS/MS) is then used for structural elucidation and quantification. In a typical MS/MS experiment, the doubly charged precursor ion of tetrahexadecanoyl cardiolipin is selected and fragmented. The resulting product ions, which correspond to the loss of fatty acyl chains, provide confirmation of the lipid's identity. Quantification is often achieved using a stable isotope-labeled internal standard, which is added to the sample prior to extraction and analysis. This method allows for accurate determination of the concentration of tetrahexadecanoyl cardiolipin in the original sample.

Shotgun Lipidomics for Comprehensive Species Profiling

Shotgun lipidomics is a high-throughput approach that involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. This technique relies on the inherent capabilities of the mass spectrometer to differentiate and quantify individual lipid species based on their mass-to-charge ratios and fragmentation patterns.

Mass Spectrometry Imaging (MSI) for Spatial Localization

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including lipids, directly in tissue sections. This provides valuable information on the localization of specific cardiolipin species within the complex architecture of a tissue.

Matrix-assisted laser desorption/ionization (MALDI) is a commonly used ionization technique for MSI. In a MALDI-MSI experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is then fired at discrete spots across the tissue, desorbing and ionizing the molecules in that specific location. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum that is correlated with its spatial coordinates. This allows for the creation of an ion map that shows the distribution of tetrahexadecanoyl cardiolipin throughout the tissue section.

Desorption electrospray ionization (DESI) is another MSI technique that can be used for lipid imaging. DESI-MSI involves directing a charged solvent spray onto the surface of the tissue, which desorbs and ionizes the molecules for mass analysis. Both MALDI and DESI-MSI have been successfully applied to map the distribution of cardiolipins in various tissues.

Identification and Characterization of Oxidized Cardiolipin Species

Cardiolipins, with their polyunsaturated fatty acyl chains, are highly susceptible to oxidation by reactive oxygen species. The identification and characterization of these oxidized cardiolipin species are crucial for understanding their role in oxidative stress and related pathologies.

LC-MS/MS is a key analytical tool for this purpose. The introduction of oxygen-containing functional groups, such as hydroperoxides, hydroxides, or aldehydes, results in a characteristic mass shift that can be detected by the mass spectrometer. The fragmentation patterns of these oxidized species in MS/MS experiments provide valuable information about the location and nature of the modification on the fatty acyl chains. By comparing the fragmentation spectra of native and oxidized cardiolipin, researchers can identify the specific oxidized products formed.

Other Advanced Spectroscopic and Chromatographic Techniques

While mass spectrometry-based methods are dominant in cardiolipin research, other techniques have historically been and continue to be used for specific applications.

Gas Chromatography (GC) is primarily used for the analysis of the fatty acid composition of lipids. To analyze the fatty acids of tetrahexadecanoyl cardiolipin, the molecule must first be hydrolyzed to release the fatty acids, which are then derivatized to form volatile fatty acid methyl esters (FAMEs). These FAMEs can then be separated and quantified by GC, providing detailed information about the acyl chain composition of the cardiolipin.

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can help to resolve isomeric and isobaric lipid species that cannot be distinguished by mass alone. This can be particularly useful in the analysis of complex cardiolipin profiles where different species may have the same mass but different structures.

| Technique | Primary Application in Cardiolipin Research | Principle of Operation |

| Thin-Layer Chromatography (TLC) | Separation of lipid classes. | Differential partitioning between a stationary and a mobile phase based on polarity. |

| Gas Chromatography (GC) | Determination of fatty acid composition. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. |

| Ion Mobility Spectrometry (IMS) | Separation of isomeric and isobaric species. | Separation of ions in the gas phase based on their mobility in an electric field. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of lipids and their interactions with proteins. Specifically, deuterium (²H) and phosphorus (³¹P) NMR have been employed to study the motional processes of the cardiolipin headgroup within a bilayer environment.

Studies involving cytochrome c have shown that protein binding induces significant changes in the dynamics of the cardiolipin headgroup. ³¹P NMR line shapes indicate that this binding leads to less restricted, more isotropic-like motions in the lipid's phosphate (B84403) groups. nih.gov These motions, which occur on the millisecond timescale, affect the transverse relaxation of methylene deuterons near the phosphate group. nih.gov

Further dynamic NMR approaches, such as the Carr-Purcell-Meiboom-Gill experiment, have revealed that the motions influencing spin transverse relaxation are significantly faster in the headgroup of bilayer cardiolipin compared to the acyl chains of other phospholipids (B1166683) like phosphatidylcholine. nih.gov Upon binding with cytochrome c, these motions in the cardiolipin headgroup accelerate even further. nih.gov This suggests that the cardiolipin headgroup is highly sensitive to collective motions throughout the lipid bilayer, providing insights into the dynamic nature of protein-lipid interactions in membranes containing tetrahexadecanoyl cardiolipin. nih.gov

| NMR Technique | Application in Cardiolipin Research | Key Findings |

| ³¹P NMR | Investigates the dynamics of the phosphate groups in the cardiolipin headgroup. | Protein binding induces more isotropic-like motions in the phosphate groups. nih.gov |

| ²H NMR | Measures the dynamics of methylene deuterons adjacent to the phosphate group. | Headgroup motions are fast and become even faster upon protein interaction. nih.gov |

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS), especially when coupled with mass spectrometry (IMS-MS), has emerged as a critical tool for the analysis of complex lipids like cardiolipins. frontiersin.orgucl.ac.uk This technique separates ions in the gas phase based on their mobility, which is determined by their size, shape, and charge. nih.gov This provides an additional dimension of separation beyond the mass-to-charge ratio offered by mass spectrometry alone. nih.gov

The structural and chemical similarities among different cardiolipin subspecies make their separation and resolution a significant analytical challenge. frontiersin.org IMS-MS is integral in advancing cardiolipin analysis by enhancing the sensitivity and specificity of both identification and quantification. frontiersin.org A novel application of this technology is cyclic ion mobility mass spectrometry (cIMS-MS), which can be used to isolate and identify specific cardiolipin subspecies from complex biological samples. frontiersin.org This method allows for the effective separation of cardiolipin from other more abundant phospholipids based on its charge state, enabling the detailed characterization of the cardiolipin profile in various biological contexts. frontiersin.org

Computational and Bioinformatics Approaches in Cardiolipinomics

The complexity of cardiolipin species and their metabolic pathways necessitates the use of computational and bioinformatics tools. These approaches allow for the analysis of large datasets to predict molecular characteristics and integrate different types of biological data for a more holistic understanding.

Integrative Transcriptomics and Lipidomics

Combining transcriptomics (the study of gene expression) with lipidomics (the study of the complete lipid profile) provides a powerful, systems-level view of lipid metabolism. This integrative approach allows researchers to correlate changes in the expression of genes involved in lipid synthesis and remodeling with alterations in the abundance of specific lipid species, including tetrahexadecanoyl cardiolipin.

Several studies have demonstrated the utility of this approach:

In Pancreatic Cancer: An integrated analysis of proteomics and lipidomics in pancreatic cancer stem cells revealed alterations in cardiolipin acyl chain composition, specifically an increase in species with 16:0, 18:1, and 18:2 acyl chains. nih.govresearchgate.net This was linked to the upregulation of proteins involved in fatty acid elongation. nih.gov

In Cardiac Development: By integrating transcriptomics and lipidomics, researchers can study the correlations between developmentally dynamic genes and lipids. researchgate.net This can uncover how changes in gene expression during heart maturation lead to specific cardiolipin profiles that are essential for mitochondrial function and energy metabolism. researchgate.net

In Agriculture: A combined transcriptomic and lipidomic analysis of walnut seeds revealed the molecular mechanisms of lipid formation and accumulation. nih.gov This approach identified key genes involved in fatty acid biosynthesis and glycerolipid metabolism that correlate with changes in the lipid profile during seed development. nih.gov

This multi-omics strategy is crucial for building a comprehensive picture of how the synthesis and remodeling of cardiolipins, including tetrahexadecanoyl cardiolipin, are regulated at the genetic level and how these processes are altered in disease.

| Integrative Approach | Biological System | Key Findings |

| Proteomics and Lipidomics | Pancreatic Cancer Stem Cells | Showed altered cardiolipin acyl-chain composition linked to fatty acid elongation pathways. nih.govresearchgate.net |

| Transcriptomics and Lipidomics | Cardiac Development | Correlated dynamic gene expression with changes in lipid profiles during heart maturation. researchgate.net |

| Transcriptomics and Lipidomics | Walnut Seed Development | Identified key genes in lipid metabolism responsible for the formation and accumulation of lipids. nih.gov |

Pathophysiological Mechanisms Involving Cardiolipin Alterations in Disease Models

Cardiolipin (B10847521) Dysfunction in Mitochondrial Diseases

Cardiolipin, a unique phospholipid predominantly found in the inner mitochondrial membrane, is integral to numerous mitochondrial functions. Its distinctive dimeric structure with four acyl chains, such as in tetrahexadecanoyl cardiolipin, is crucial for maintaining the architecture of the mitochondrial cristae and for the optimal functioning of the electron transport chain. researchgate.netresearchgate.net Alterations in the structure and composition of cardiolipin are associated with several mitochondrial diseases, leading to significant pathophysiological consequences.

Barth syndrome (BTHS) serves as a primary model for understanding the critical role of proper cardiolipin remodeling. nih.govresearchgate.net This rare, X-linked genetic disorder is caused by mutations in the TAFAZZIN (TAZ) gene. nih.govfrontiersin.org The TAZ gene encodes for the enzyme tafazzin, a phospholipid transacylase that is essential for the remodeling of cardiolipin. nih.govmdpi.com

In healthy individuals, newly synthesized cardiolipin undergoes a remodeling process where its acyl chains are replaced with more specific, often unsaturated, fatty acids. Tafazzin catalyzes a key step in this process, transferring acyl chains from other phospholipids (B1166683), like phosphatidylcholine, to monolysocardiolipin (MLCL), an intermediate in the cardiolipin remodeling pathway. frontiersin.orgmdpi.com This results in the formation of mature cardiolipin with a specific acyl chain composition, which is vital for its function.

In individuals with Barth syndrome, mutations in the TAZ gene lead to a deficiency or absence of functional tafazzin. nih.govfrontiersin.org Consequently, the remodeling of cardiolipin is impaired. This leads to a significant decrease in the levels of mature, properly structured cardiolipin and a concurrent accumulation of MLCL. nih.govnih.gov The elevated ratio of MLCL to cardiolipin is a characteristic biochemical marker used in the diagnosis of Barth syndrome. researchgate.net The accumulation of MLCL and the deficiency of mature cardiolipin disrupt the integrity and function of the inner mitochondrial membrane, contributing to the clinical manifestations of the syndrome, which include cardiomyopathy, skeletal myopathy, and neutropenia. nih.govyoutube.com

| Affected Component | Consequence of Tafazzin Gene Mutation | Biochemical Marker | Reference |

|---|---|---|---|

| Tafazzin Enzyme | Deficient or absent activity | - | nih.govfrontiersin.org |

| Cardiolipin (CL) | Decreased levels of mature cardiolipin | - | nih.govnih.gov |

| Monolysocardiolipin (MLCL) | Accumulation | Increased MLCL/CL ratio | nih.govresearchgate.net |

The alterations in cardiolipin composition seen in Barth syndrome have a profound impact on mitochondrial bioenergetics and ultrastructure. mdpi.com Cardiolipin is essential for the stability and activity of the enzyme complexes of the electron transport chain (ETC) and for the organization of these complexes into supercomplexes, or respirasomes. researchgate.netcornell.edumdpi.com These supercomplexes are thought to enhance the efficiency of electron transfer and ATP production.

In disease models of Barth syndrome, the reduced levels of mature cardiolipin and the accumulation of MLCL lead to the destabilization of these supercomplexes. cornell.edu This can result in decreased activity of the individual ETC complexes and impaired electron flow, leading to reduced efficiency of oxidative phosphorylation and decreased ATP synthesis. nih.govcornell.edunih.gov This bioenergetic deficit is particularly detrimental in tissues with high energy demands, such as the heart and skeletal muscle, explaining the cardiomyopathy and myopathy seen in patients. nih.govfrontiersin.org

| Mitochondrial Aspect | Effect of Altered Cardiolipin | Functional Consequence | Reference |

|---|---|---|---|

| Electron Transport Chain Supercomplexes | Destabilization | Reduced efficiency of electron transfer | cornell.edu |

| ATP Synthesis | Decreased | Cellular energy deficit | nih.govcornell.edunih.gov |

| Mitochondrial Cristae | Disorganization and improper formation | Impaired mitochondrial respiration | researchgate.netmdpi.com |

Role of Cardiolipin Oxidation in Cellular Stress Responses

Cardiolipin is not only crucial for normal mitochondrial function but is also a key player in cellular stress responses, particularly those involving oxidative stress. Its location in the inner mitochondrial membrane, in close proximity to the electron transport chain where reactive oxygen species (ROS) are generated, makes it highly susceptible to oxidative damage.

Cardiolipin molecules, especially those containing polyunsaturated fatty acid (PUFA) chains, are particularly vulnerable to oxidation by ROS. nih.govfrontiersin.org The presence of multiple double bonds in the acyl chains of PUFA-cardiolipin makes them prone to attack by ROS, leading to the formation of lipid hydroperoxides and other oxidation products. mdpi.comresearchgate.net This process of cardiolipin peroxidation can be initiated by various forms of cellular stress that lead to an increase in mitochondrial ROS production.

The oxidation of cardiolipin can have several detrimental effects on mitochondrial function. Oxidized cardiolipin can alter the physical properties of the inner mitochondrial membrane, affecting its fluidity and permeability. nih.gov Furthermore, the oxidation of cardiolipin has been shown to decrease the activity of electron transport chain complexes, leading to further ROS production and exacerbating oxidative stress. nih.gov

Beyond its role in mitochondrial dysfunction, oxidized cardiolipin is a critical signaling molecule in the intrinsic pathway of apoptosis, or programmed cell death. nih.govgoettingen-research-online.de Under normal conditions, cytochrome c, a key component of the electron transport chain, is anchored to the inner mitochondrial membrane through its interaction with cardiolipin. nih.gov

During apoptosis, an increase in mitochondrial ROS leads to the peroxidation of cardiolipin. frontiersin.org The complex formed between cytochrome c and cardiolipin exhibits peroxidase activity, which further promotes the oxidation of cardiolipin. mdpi.com This oxidation weakens the interaction between cytochrome c and cardiolipin, facilitating the detachment of cytochrome c from the inner mitochondrial membrane and its release into the intermembrane space. mdpi.comnih.gov

Once in the intermembrane space, cytochrome c can be released into the cytosol, where it binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome. nih.gov This complex then activates caspase-9, which in turn activates downstream executioner caspases, leading to the dismantling of the cell. Therefore, the oxidation of cardiolipin serves as a crucial upstream event that triggers the cascade of apoptotic signaling. nih.gov

Calcium (Ca2+) is a ubiquitous second messenger that plays a vital role in numerous cellular processes, including the regulation of mitochondrial function. frontiersin.org Mitochondria can take up and store large amounts of Ca2+, and this uptake is important for stimulating ATP production to meet cellular energy demands. frontiersin.org However, excessive mitochondrial Ca2+ accumulation can lead to mitochondrial dysfunction and cell death.

There is a complex interplay between calcium homeostasis, mitochondrial ROS production, and cardiolipin peroxidation. Elevated intracellular Ca2+ levels can lead to increased mitochondrial Ca2+ uptake, which can stimulate the electron transport chain and, under certain conditions, enhance ROS production. nih.gov This increase in ROS can then lead to the peroxidation of cardiolipin.

Furthermore, cardiolipin itself is involved in the regulation of mitochondrial Ca2+ transport. It has been shown to be essential for the proper assembly and function of the mitochondrial calcium uniporter (MCU) complex, which is responsible for Ca2+ uptake into the mitochondrial matrix. mdpi.com Therefore, alterations in cardiolipin content or its oxidation can disrupt mitochondrial calcium homeostasis, creating a vicious cycle where Ca2+ overload promotes cardiolipin peroxidation, and oxidized cardiolipin further impairs mitochondrial function and Ca2+ handling, ultimately contributing to cellular injury and death. nih.gov

Cardiolipin Aberrations in Specific Organ/Tissue Pathologies (Mechanistic Studies)

Alterations in the molecular composition of cardiolipins are a critical factor in mitochondrial dysfunction across various disease models. The following sections delve into the specific role of Tetrahexadecanoyl cardiolipin in organ- and tissue-specific pathologies.

Myocardial Dysfunction and Heart Failure Models

In the context of myocardial dysfunction and heart failure, research has predominantly focused on the detrimental effects of losing unsaturated cardiolipin species, such as tetralinoleoyl cardiolipin, and the subsequent impairment of mitochondrial enzymes like cytochrome c oxidase. The specific mechanistic role of the saturated species, Tetrahexadecanoyl cardiolipin (CL(16:0)4), in these cardiac models is not as extensively documented. The emphasis in cardiac tissue, a site of high energy turnover, remains on the abundance of unsaturated acyl chains in maintaining mitochondrial efficiency.

Neurodegenerative Disease Models

The mammalian brain exhibits a highly diverse profile of cardiolipin species. However, specific mechanistic studies singling out Tetrahexadecanoyl cardiolipin in the pathogenesis of neurodegenerative diseases like Alzheimer's or Parkinson's are limited. The complexity of lipid alterations in these conditions involves broad shifts in phospholipid profiles rather than a documented aberration of a single, fully saturated cardiolipin species.

Renal Ischemia/Reperfusion Models

Studies utilizing in vitro models of renal ischemia/reperfusion have provided specific insights into the behavior of Tetrahexadecanoyl cardiolipin. In an investigation using human renal proximal tubule epithelial cells (RPTECs), the levels of individual cardiolipin species were measured after subjecting the cells to hypoxia and reoxygenation. This model mimics the injury seen in renal ischemia/reperfusion. The findings indicate that the levels of Tetrahexadecanoyl cardiolipin [CL (16:0)4] are altered under these stress conditions, suggesting a potential role in the mitochondrial response to hypoxic injury and subsequent reperfusion in renal tissue. lsmu.lt

Table 1: Relative Changes in Tetrahexadecanoyl Cardiolipin in Human RPTEC Cells under Hypoxia/Reoxygenation

| Condition | Relative Level of Tetrahexadecanoyl Cardiolipin | Significance |

|---|---|---|

| Control | Baseline | N/A |

| Hypoxia (24h) | Decreased | Statistically significant decrease compared to control. |

| Hypoxia (24h) + Reoxygenation | Partial Recovery | Level increases compared to hypoxia alone but may not return to baseline. |

Aging-Related Changes in Cardiolipin Profiles

The aging process is associated with changes in the fatty acid composition of cardiolipin, which can impact mitochondrial function. lsmu.lt It is understood that these profiles can shift depending on factors such as age and diet. lsmu.lt However, a consistent and specific pattern of change for Tetrahexadecanoyl cardiolipin across different tissues as a biomarker of aging has not been clearly established in the scientific literature.

Muscular Dystrophies and Lipid Metabolism Impairments

Muscular dystrophies are characterized by progressive muscle weakness and degeneration, often involving mitochondrial impairment and altered lipid metabolism. While the general importance of cardiolipin for mitochondrial health in muscle tissue is acknowledged, there is a lack of specific research findings that mechanistically link aberrations in Tetrahexadecanoyl cardiolipin to the pathogenesis of muscular dystrophies.

Emerging Concepts and Future Research Directions in Tetrahexadecanoyl Cardiolipin Studies

Investigating the Functional Significance of Specific Saturated Acyl Chains (e.g., Hexadecanoyl) in Cardiolipin (B10847521)

The acyl chain composition of cardiolipin is crucial for its function, and the presence of saturated fatty acids like hexadecanoyl (16:0) has significant implications for mitochondrial biology. While cardiolipin in many tissues is enriched with unsaturated fatty acids, the incorporation of saturated chains can dramatically alter the biophysical properties of the mitochondrial inner membrane and modulate cellular processes.

One key area of investigation is the impact of saturated acyl chains on mitochondrial bioenergetics. In conditions such as Barth syndrome, a genetic disorder affecting cardiolipin remodeling, there is an observed increase in cardiolipin species with saturated acyl chains, including C16:0. nih.gov This alteration is linked to defective mitochondrial bioenergetics, leading to cardiac and skeletal myopathy. nih.gov Research suggests that the saturation level of cardiolipin can influence the stability and activity of respiratory supercomplexes, which are essential for efficient electron transport and ATP production. nih.govresearchgate.net

Furthermore, the saturation of cardiolipin's acyl chains can shift its role in inflammatory signaling. Studies have shown that while unsaturated cardiolipins can have anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-dependent signaling, cardiolipins with saturated acyl chains can act as activators of Toll-like receptor-4 (TLR4), promoting an inflammatory response. nih.gov This finding is particularly relevant to conditions like Barth syndrome, where chronic inflammation is a known symptom. nih.gov

Future research will likely focus on elucidating the precise molecular mechanisms through which hexadecanoyl and other saturated acyl chains in cardiolipin influence protein-lipid interactions within the mitochondrial membrane. Understanding these interactions is key to comprehending how changes in cardiolipin composition contribute to the pathophysiology of various diseases.

Cell-Type and Tissue-Specific Variations in Cardiolipin Metabolism and Function

Cardiolipin metabolism and the resulting acyl chain composition exhibit remarkable diversity across different cell types and tissues, reflecting their unique metabolic demands and physiological functions. researchgate.netnih.gov For instance, the heart and skeletal muscle, tissues with high energy requirements, have distinct cardiolipin profiles compared to the brain. nih.govcreative-proteomics.com

The brain, in particular, displays the highest molecular diversity of cardiolipin, with up to 100 different species identified. nih.gov This complexity is thought to be related to cardiolipin's dual roles in structural organization and signaling. Non-polyunsaturated fatty acid (PUFA) species, including those with saturated acyl chains, are believed to be important for structural integrity, while longer-chain PUFA-containing species are implicated in signaling pathways. nih.gov At the cellular level within the brain, glial cells have been found to contain approximately twice the amount of cardiolipin as neurons, which may contribute to functional differences between these cell types. nih.gov

In the context of disease, alterations in cardiolipin metabolism are also tissue-specific. For example, in research models of neurodegenerative diseases, changes in cardiolipin content and composition in the central nervous system are linked to mitochondrial dysfunction. nih.gov Similarly, in cardiovascular diseases, specific changes in the cardiolipin profile of heart tissue are associated with impaired mitochondrial function. physiology.org

A significant area for future research is to unravel the regulatory mechanisms that govern these tissue- and cell-specific cardiolipin compositions. nih.gov Understanding how different enzymes involved in cardiolipin biosynthesis and remodeling are regulated in various tissues will provide critical insights into both normal physiology and disease states.

Development of Novel Research Tools and Probes for Cardiolipin Analysis

The study of tetrahexadecanoyl cardiolipin and other specific cardiolipin species has been significantly advanced by the development of sophisticated analytical techniques. Mass spectrometry-based methods are at the forefront of cardiolipin analysis, offering high sensitivity and specificity for identification and quantification.

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique that separates cardiolipin from other phospholipids (B1166683) before mass analysis, allowing for detailed profiling of different cardiolipin subspecies. nih.govfrontiersin.orgnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the lipid molecules to confirm their structure. nih.govfrontiersin.org For spatial analysis within tissues, mass spectrometry imaging (MSI) techniques, such as MALDI-MSI, have been employed to visualize the distribution of different cardiolipin species. researchgate.net

A more recent innovation is cyclic ion mobility mass spectrometry (cIMS-MS), which provides an additional dimension of separation based on the shape of the lipid ions. nih.govfrontiersin.org This technique has proven valuable for isolating and identifying specific cardiolipin subspecies, including monolysocardiolipin, a key biomarker for Barth syndrome. nih.govfrontiersin.org

Beyond mass spectrometry, fluorescent probes are being developed for the detection and quantification of cardiolipin. While 10-Nonyl acridine (B1665455) orange (NAO) has been traditionally used, its utility is limited by its dependence on membrane potential and spatial arrangement of cardiolipin. nih.govyoutube.com Newer probes, such as the aggregation-induced emission-active fluorogen TTAPE-Me, offer improved sensitivity and selectivity for cardiolipin, enabling more accurate quantification and visualization in isolated mitochondria. nih.govnih.gov Another proprietary probe used in a fluorometric assay demonstrates high specificity for cardiolipin over other major lipids. abcam.com

Future efforts in this area will likely focus on developing even more sensitive and specific probes that can be used in living cells to track the dynamics of tetrahexadecanoyl cardiolipin and other species in real-time.

Systems Biology Approaches to Model Cardiolipin Homeostasis and Interactions

The complexity of cardiolipin metabolism, involving multiple enzymatic steps and interactions with other lipid pathways, makes it an ideal candidate for systems biology modeling. Computational models are being developed to simulate and analyze the intricate network of reactions that govern cardiolipin homeostasis.

These models can integrate large datasets from lipidomic analyses to infer the mechanisms of cardiolipin synthesis and remodeling. plos.orgresearchgate.net By applying mathematical approaches, researchers can determine how the distribution of different acyl chains in cardiolipin is controlled under steady-state conditions. plos.org For example, modeling has suggested that for many tissues, the acyl chain composition of cardiolipin can be predicted by a linear combination of the acyl chain pools from other major phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911). plos.org